
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors. For instance, compounds with similar structures have been synthesized through acetylation, treatment with triethyl amine and formamide, followed by refluxation with urea and sodium ethoxide to yield complex structures (Pratibha Sharma et al., 2004). Another method involves alkoxymercuration of acylaminoacrylic acids with alcohols and mercury(II) acetate, followed by demercuration with sodium borohydride (C. Gallina et al., 1973).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques such as NMR, IR, and MS. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry.
Chemical Reactions and Properties
Compounds with formylamino and hydroxy groups engage in various chemical reactions. For example, acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate can produce 3-hydroxy-2-arylacrylic acid ethyl esters, demonstrating the reactivity of such functional groups under certain conditions (Matthew E. Dudley et al., 2004).
Physical Properties Analysis
The physical properties of organic compounds like melting point, boiling point, solubility, and crystal structure are influenced by their molecular structure. For example, the crystal structure and conformations of stereoisomers of α-arylcinnamic acids and their esters provide insights into the physical characteristics of such compounds (R. Stomberg et al., 2001).
Applications De Recherche Scientifique
Fatty Acid Conjugates of Xenobiotics
Fatty acid ethyl esters, including compounds similar to the one , are widely studied due to their implications in diseases. Research shows that these esters can accumulate in body organs, potentially leading to toxic manifestations. They are of particular interest in studying the onset or pathogenesis of diseases in alcoholics, including myocardial and pancreatic diseases. Identifying these agents is crucial for understanding the mechanisms of pathogenesis associated with lipid conjugation and enhancing the therapeutic potential of drugs through fatty acid conjugates (Ansari, Kaphalia, & Khan, 1995).
Parabens in Aquatic Environments
Parabens, which are esters of para-hydroxybenzoic acid, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies are relevant because they address the environmental persistence and potential endocrine-disrupting effects of ester compounds. Despite being biodegradable, parabens' continuous introduction into the environment from consumer products leads to their ubiquity in surface water and sediments. Understanding the environmental impact of similar ester compounds can provide insights into managing their release and mitigating potential harm (Haman, Dauchy, Rosin, & Munoz, 2015).
Alkoxycarbonylation of Phytogenic Substrates
The synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates is an emerging area of research with implications for the chemical industry, including resource saving and environmental safety. This process, applied to phytogenic substrates like pentenoic and undecenoic acids, aims to obtain advanced chemical products, such as polymers, showcasing the potential industrial applications of ester compounds (Sevostyanova & Batashev, 2023).
Biotechnological Routes Based on Lactic Acid
Lactic acid serves as a precursor for producing various chemicals, including esters, through biotechnological routes. This highlights the significance of ester compounds in synthesizing biodegradable polymers and other valuable chemicals, pointing towards the integration of green chemistry in future industrial processes (Gao, Ma, & Xu, 2011).
Propriétés
Numéro CAS |
1391062-48-8 |
|---|---|
Nom du produit |
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester |
Formule moléculaire |
C₄¹³C₂H₉NO₄ |
Poids moléculaire |
161.13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



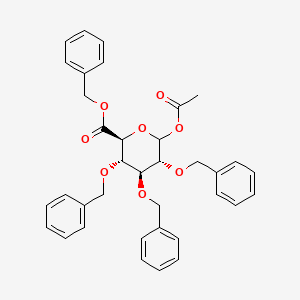
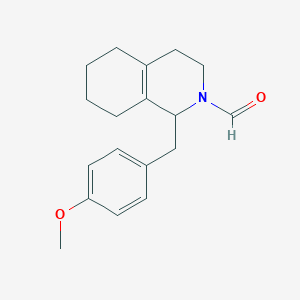
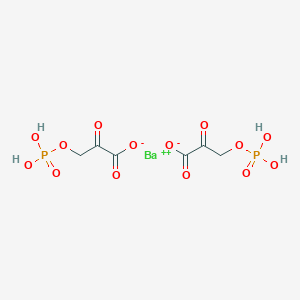
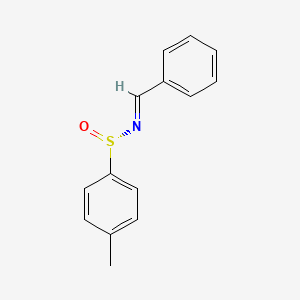
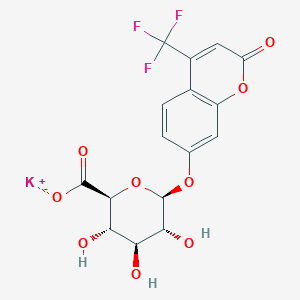
![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
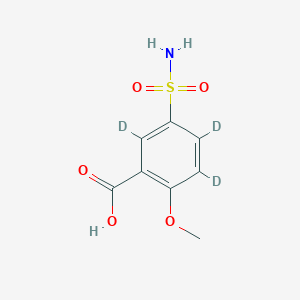
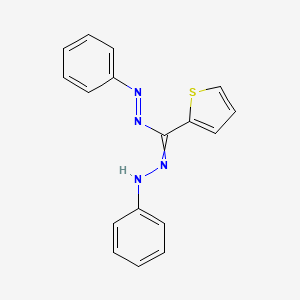
![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)
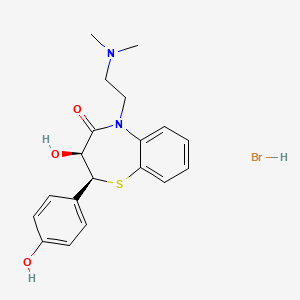
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)